molecular formula C22H21N3O4 B557463 Fmoc-his(1-me)-oh CAS No. 202920-22-7

Fmoc-his(1-me)-oh

Cat. No. B557463
M. Wt: 391,42 g/mole
InChI Key: SLWOFHRSEVVUHM-FQEVSTJZSA-N
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Description

“Fmoc-his(1-me)-oh” is a compound with the molecular formula C22H21N3O4 . It is an intermediate used in the synthesis of methylhistidine and histidine methylated analogs of OVA sequence .


Synthesis Analysis

“Fmoc-his(1-me)-oh” is used in the solution-phase Fmoc-based peptide synthesis for DNA-encoded chemical libraries . The synthesis involves the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and a strategy for the coupling of α,α-disubstituted alkenyl amino acids .


Molecular Structure Analysis

The molecular weight of “Fmoc-his(1-me)-oh” is 391.4 g/mol . The IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylimidazol-4-yl)propanoic acid .


Chemical Reactions Analysis

In the context of peptide synthesis, “Fmoc-his(1-me)-oh” is involved in amide coupling reactions . Histidine residues play a critical role in modulating amyloid-like assembly and building active sites for Fmoc–F–F and Aβ aggregates .

Scientific Research Applications

Field: Bio-Inspired Material Fabrication

  • Fmoc-modified amino acids and short peptides are used as simple bio-inspired building blocks for the fabrication of functional materials .
  • The inherent hydrophobicity and aromaticity of the Fmoc moiety promote building block association, making these molecules particularly useful in this field .
  • The self-organizations of these functional molecules are explored from three aspects: Fmoc-modified individual amino acids, Fmoc-modified di- and tripeptides, and Fmoc-modified tetra- and pentapeptides .
  • The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties are subsequently summarized .

Field: Solid-Phase Peptide Synthesis

  • Fmoc is widely used as a main amine protecting group in peptide synthesis .
  • The removal of Fmoc is achieved through a two-step mechanism reaction using cyclic secondary amines .
  • Several factors must be considered when choosing a deprotection reagent: its physicochemical behavior, pKa and polarity, concentration and reaction time, toxicity and disposability of residues, and finally, the availability of the reagent .
  • This report compares the performance of three deprotection strategies in microwave-assisted Fmoc peptide synthesis .

Field: Bio-Templating

  • Fmoc-modified amino acids and short peptides can be used for bio-templating .
  • The inherent hydrophobicity and aromaticity of the Fmoc moiety promote building block association, making these molecules particularly useful in this field .
  • The self-organizations of these functional molecules are explored from three aspects: Fmoc-modified individual amino acids, Fmoc-modified di- and tripeptides, and Fmoc-modified tetra- and pentapeptides .
  • The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties are subsequently summarized .

Field: Drug Delivery

  • Fmoc-modified amino acids and short peptides can be used for drug delivery .
  • The inherent hydrophobicity and aromaticity of the Fmoc moiety promote building block association, making these molecules particularly useful in this field .
  • The self-organizations of these functional molecules are explored from three aspects: Fmoc-modified individual amino acids, Fmoc-modified di- and tripeptides, and Fmoc-modified tetra- and pentapeptides .
  • The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties are subsequently summarized .

Field: Therapeutic Applications

  • Fmoc-modified amino acids and short peptides can be used for therapeutic applications .
  • The inherent hydrophobicity and aromaticity of the Fmoc moiety promote building block association, making these molecules particularly useful in this field .
  • The self-organizations of these functional molecules are explored from three aspects: Fmoc-modified individual amino acids, Fmoc-modified di- and tripeptides, and Fmoc-modified tetra- and pentapeptides .
  • The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties are subsequently summarized .

Field: Antibiotic Properties

  • Fmoc-modified amino acids and short peptides can be used for their antibiotic properties .
  • The inherent hydrophobicity and aromaticity of the Fmoc moiety promote building block association, making these molecules particularly useful in this field .
  • The self-organizations of these functional molecules are explored from three aspects: Fmoc-modified individual amino acids, Fmoc-modified di- and tripeptides, and Fmoc-modified tetra- and pentapeptides .
  • The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties are subsequently summarized .

Future Directions

Histidine residues have been found to modulate the amyloid-like assembly of peptide nanomaterials and confer enzyme-like activity . This finding highlights the potential of histidine as a modulator in the amyloid-like assembly of peptide nanomaterials exerting enzyme-like catalysis . This could open up new avenues for the development of novel nanomaterials with unique properties .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-25-11-14(23-13-25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWOFHRSEVVUHM-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426689
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-his(1-me)-oh

CAS RN

202920-22-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202920-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N1-methyl-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Tanaka, S Watanabe, Z Wang, K Matsumoto… - Peptides, 2009 - Elsevier
In the present study, we primarily attempted to identify di- and tri-peptides showing potent vasodilation in 1.0μM phenylephrine-contracted thoracic aortas of Sprague-Dawley rats. …
Number of citations: 33 www.sciencedirect.com

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